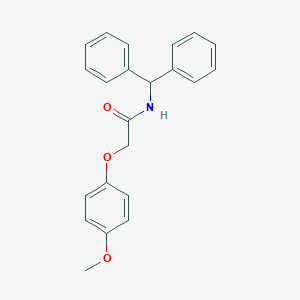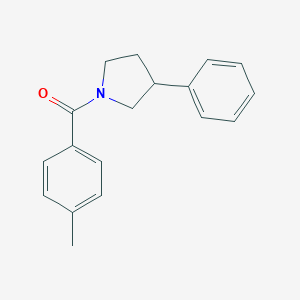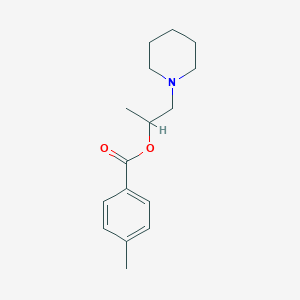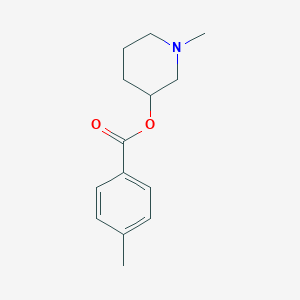
1-Methyl-4-piperidinyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and piperidine, and it has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-Methyl-4-piperidinyl 3-methylbenzoate involves its interaction with the sigma-1 receptor. This compound has been found to bind to the receptor and modulate its activity, leading to various cellular effects. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of this compound in various neurological disorders.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, particularly in the brain. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of this compound in various neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 1-Methyl-4-piperidinyl 3-methylbenzoate in lab experiments is its well-established synthesis method. This allows for easy access to the compound, which is essential for conducting research studies. Additionally, this compound has been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's activity and potential therapeutic effects.
However, there are also limitations to using this compound in lab experiments. One limitation is that its effects on the sigma-1 receptor are not fully understood, which makes it difficult to interpret the results of studies using the compound. Additionally, this compound has been found to have some toxicity in certain cell types, which may limit its use in certain research studies.
未来方向
There are many future directions for research involving 1-Methyl-4-piperidinyl 3-methylbenzoate. One potential direction is to further investigate its mechanism of action and its effects on the sigma-1 receptor. This could lead to a better understanding of the receptor's activity and potential therapeutic effects.
Another potential direction is to investigate the potential therapeutic effects of this compound in various neurological disorders. This could involve conducting preclinical studies in animal models to determine its efficacy and safety.
Overall, this compound is a useful compound for scientific research and has the potential to lead to new discoveries in the field of neuroscience.
合成方法
The synthesis of 1-Methyl-4-piperidinyl 3-methylbenzoate involves the reaction of 3-methylbenzoic acid with piperidine and thionyl chloride. The resulting product is then treated with methyl iodide to form this compound. This synthesis method has been well-established and has been used in many research studies.
科学研究应用
1-Methyl-4-piperidinyl 3-methylbenzoate has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein found in the brain and other organs. This receptor is involved in various cellular processes, including cell survival, neurotransmitter release, and ion channel regulation. This compound has been found to modulate the activity of the sigma-1 receptor, which has led to its use in studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-4-3-5-12(10-11)14(16)17-13-6-8-15(2)9-7-13/h3-5,10,13H,6-9H2,1-2H3 |
InChI 键 |
KQCJDDUKJVAYSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCN(CC2)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)







![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
